molecular formula C10H8O3S B3189326 Methyl 4-hydroxy-1-benzothiophene-2-carboxylate CAS No. 310391-14-1

Methyl 4-hydroxy-1-benzothiophene-2-carboxylate

Cat. No.: B3189326
CAS No.: 310391-14-1
M. Wt: 208.24 g/mol
InChI Key: FXOKIHHTHSAQLP-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-1-benzothiophene-2-carboxylate is a chemical compound belonging to the benzothiophene family Benzothiophenes are heterocyclic compounds containing a sulfur atom fused to a benzene ring This particular compound is characterized by a hydroxyl group at the 4-position and a carboxylate ester group at the 2-position on the benzothiophene ring

Biochemical Analysis

Biochemical Properties

Methyl 4-hydroxy-1-benzothiophene-2-carboxylate plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress pathways, potentially modulating their activity and thereby affecting cellular redox states . Additionally, this compound may bind to specific proteins, altering their conformation and function, which can have downstream effects on cellular processes .

Cellular Effects

The effects of this compound on cells are multifaceted. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the expression of genes involved in antioxidant defense mechanisms, thereby enhancing the cell’s ability to cope with oxidative stress . Furthermore, this compound can impact cellular metabolism by interacting with metabolic enzymes, potentially altering the flux of metabolites through various pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways . Additionally, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing antioxidant defenses and improving cellular function . At higher doses, it can lead to toxic or adverse effects, including oxidative damage and disruption of cellular homeostasis . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal biological activity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels . For example, it may modulate the activity of enzymes involved in the detoxification of reactive oxygen species, thereby affecting the overall redox balance within cells . Additionally, this compound can impact the metabolism of other compounds by altering the activity of metabolic enzymes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within different cellular compartments . The distribution of this compound within tissues can also affect its overall biological effects, as it may preferentially accumulate in certain cell types or organs .

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. This compound may be directed to specific cellular compartments or organelles by targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . The subcellular distribution of this compound can also affect its interactions with other biomolecules and its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-hydroxy-1-benzothiophene-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxybenzaldehyde with thioglycolic acid in the presence of a base to form the benzothiophene ring. The resulting intermediate is then esterified using methanol and an acid catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxy-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylate ester can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-oxo-1-benzothiophene-2-carboxylate.

    Reduction: Formation of 4-hydroxy-1-benzothiophene-2-methanol.

    Substitution: Formation of various substituted benzothiophene derivatives depending on the substituent introduced.

Scientific Research Applications

Methyl 4-hydroxy-1-benzothiophene-2-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-hydroxy-1-benzothiophene-2-carboxylate is unique due to its specific substitution pattern on the benzothiophene ring, which imparts distinct chemical and biological properties. Its combination of hydroxyl and carboxylate ester groups makes it a versatile intermediate for further chemical modifications and applications in various fields .

Properties

IUPAC Name

methyl 4-hydroxy-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3S/c1-13-10(12)9-5-6-7(11)3-2-4-8(6)14-9/h2-5,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXOKIHHTHSAQLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=CC=C2S1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-(Methoxymethyloxy)benzo(b)thiophene-2-carboxylic acid (7 g) was dissolved in methanol (140 ml) and thionyl chloride (2.0 ml) was added under ice-cooling. The mixture was refluxed under heating for 2 hr and the reaction mixture was concentrated under reduced pressure. Water was added and the mixture was extracted with ethyl acetate. The organic layer was dried over anhydrous magnesium sulfate, and after filtration, the solvent was evaporated under reduced pressure to give the title compound (6.0 g).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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